molecular formula C11H13NO B14678422 (4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one CAS No. 33681-56-0

(4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one

Cat. No.: B14678422
CAS No.: 33681-56-0
M. Wt: 175.23 g/mol
InChI Key: ZIZRQVWVGIHEIC-PSASIEDQSA-N
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Description

(4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the enantioselective ring-opening of cycloanhydride with alcohol in the presence of 9-epiquininurea . This method is performed at room temperature and yields the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using chiral catalysts or auxiliaries to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents in ether or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidinones.

Scientific Research Applications

(4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may act by inhibiting or activating specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one can be compared with other chiral pyrrolidinones, such as (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one.
  • Other similar compounds include various substituted pyrrolidinones with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33681-56-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(4S,5R)-5-methyl-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m1/s1

InChI Key

ZIZRQVWVGIHEIC-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC(=O)N1)C2=CC=CC=C2

Canonical SMILES

CC1C(CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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